molecular formula C7H6Cl2OS B13651163 1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone

1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone

Cat. No.: B13651163
M. Wt: 209.09 g/mol
InChI Key: DAEHYVBLGULZRT-UHFFFAOYSA-N
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Description

1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone is a chemical compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a methyl group attached to the thiophene ring, along with an ethanone group. Thiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: . Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating enzyme activity or receptor binding. The chlorine atoms and ethanone group may also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

1-(4,5-Dichloro-3-methylthiophen-2-yl)ethanone can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C7H6Cl2OS

Molecular Weight

209.09 g/mol

IUPAC Name

1-(4,5-dichloro-3-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H6Cl2OS/c1-3-5(8)7(9)11-6(3)4(2)10/h1-2H3

InChI Key

DAEHYVBLGULZRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Cl)Cl)C(=O)C

Origin of Product

United States

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